Dabco dihydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabco dihydroiodide, also known as 1,4-diazabicyclo[2.2.2]octane dihydroiodide, is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its unique structure and properties, making it valuable in various chemical reactions and applications. This compound is a crystalline solid that is soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dabco dihydroiodide can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with hydroiodic acid. The reaction typically involves dissolving 1,4-diazabicyclo[2.2.2]octane in a suitable solvent, such as ethanol or water, and then adding hydroiodic acid to the solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The resulting product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Dabco dihydroiodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: this compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in a substrate molecule.
Cycloaddition: It can participate in cycloaddition reactions, forming cyclic compounds through the addition of multiple reactants.
Isomerization: This compound can catalyze isomerization reactions, where the structure of a molecule is rearranged without changing its molecular formula.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and unsaturated substrates. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of polar solvents like water or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions yield substituted products, while cycloaddition reactions produce cyclic compounds. Isomerization reactions result in isomers of the starting materials .
Scientific Research Applications
Dabco dihydroiodide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Dabco dihydroiodide involves its ability to act as a nucleophile and a base. In nucleophilic substitution reactions, this compound donates its lone pair of electrons to an electrophilic center, replacing a leaving group. In cycloaddition reactions, it facilitates the formation of cyclic compounds by coordinating with multiple reactants. The compound’s basicity allows it to deprotonate reactants, generating reactive intermediates that participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound of Dabco dihydroiodide, known for its nucleophilic and basic properties.
DABCO bis(sulfur dioxide) adduct (DABSO): A derivative of DABCO used as a source of sulfur dioxide in organic synthesis.
Selectfluor: A fluorinating agent derived from DABCO, used in electrophilic fluorination reactions.
Uniqueness of this compound
This compound is unique due to its specific reactivity and solubility properties. Its ability to act as both a nucleophile and a base makes it versatile in various chemical reactions. Additionally, its solubility in polar solvents enhances its applicability in different reaction conditions .
Properties
Molecular Formula |
C6H14I2N2 |
---|---|
Molecular Weight |
368.00 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;dihydroiodide |
InChI |
InChI=1S/C6H12N2.2HI/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H |
InChI Key |
WXTNTIQDYHIFEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CC2.I.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.